

Lack of Publicly Available Data on FD-838 in Combination Cancer Therapy

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Compound of Interest

Compound Name: FD-838

Cat. No.: B15587308

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Despite a comprehensive search of available scientific literature and clinical trial databases, there is currently no publicly available information on the use of the natural product **FD-838** in combination with other anticancer agents.

FD-838 is a compound isolated from the endophytic fungus *Aspergillus* sp. strain F1544.[1][2] Preclinical studies have indicated that **FD-838** exhibits moderate anticancer activities on its own.[1] It has been identified alongside other bioactive compounds like pseurotin A, 14-norpseurotin A, and pseurotin D, which also show antileishmanial and moderate anticancer properties.[1][2] Another study mentions that spirocyclic lactones, including **FD-838**, may suppress breast cancer progression by inhibiting PCSK9 secretion and its interaction with the LDL receptor.[3]

However, no studies detailing the synergistic, additive, or antagonistic effects of **FD-838** when combined with other chemotherapeutic agents, targeted therapies, or immunotherapies have been published. Therefore, it is not possible to provide detailed application notes, experimental protocols, or signaling pathway diagrams for its use in combination therapy as requested.

It is important to distinguish the natural product **FD-838** from other investigational drugs that share the "838" designation but are entirely different molecules with distinct mechanisms of action. These include:

- ABBV-838: An antibody-drug conjugate targeting CS1, which has been evaluated in preclinical studies for multiple myeloma, both as a monotherapy and in combination with standard-of-care agents like bortezomib and pomalidomide.[4]

- ACTM-838: A systemically delivered bacterial immunotherapy designed to deliver IL-15/IL-15R α and STING payloads to the tumor microenvironment. Preclinical studies have shown that it can synergize with anti-PD1 therapy.[5] The FDA has approved a first-in-human phase 1 trial for ACTM-838 in patients with advanced solid tumors.[6]
- IMU-838 (Vidofludimus calcium): An inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) being investigated primarily for autoimmune diseases such as multiple sclerosis and for COVID-19.[7][8][9][10][11]
- SAR405838: A compound that was investigated in a phase 1 clinical trial in combination with pimasertib for patients with advanced solid tumors.[12]

Due to the absence of research on the combination of the natural product **FD-838** with other anticancer agents, no quantitative data for comparison, established experimental protocols, or known signaling pathways for such combinations exist. Further preclinical research would be required to explore the potential of **FD-838** in combination therapies and to elucidate its mechanism of action in that context.

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